1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea
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Overview
Description
N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes indole, pyrimidine, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, large-scale production may require stringent control of reaction parameters, including temperature, pressure, and solvent choice, to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to cell signaling and molecular interactions due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar dichlorophenyl group, used in the production of dyes and herbicides.
Methylaervine: An antifungal agent with a multi-target mechanism of action.
Uniqueness
N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA is unique due to its combination of indole, pyrimidine, and urea moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C24H22Cl3N7O |
---|---|
Molecular Weight |
530.8 g/mol |
IUPAC Name |
1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C24H22Cl3N7O/c1-13-9-14(2)31-23(30-13)33-22(34-24(35)32-17-4-5-19(26)20(27)11-17)28-8-7-15-12-29-21-6-3-16(25)10-18(15)21/h3-6,9-12,29H,7-8H2,1-2H3,(H3,28,30,31,32,33,34,35) |
InChI Key |
ZBSKGSWDGPZGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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